7-Bromo-2-methylquinoline (CAS: 4965-34-8), also known as 7-bromoquinaldine, is a halogenated heterocyclic compound widely used as a key building block in organic synthesis. Its primary procurement value lies in its function as a versatile precursor for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science for applications like Organic Light-Emitting Diodes (OLEDs). The presence and specific location of the bromine atom on the quinoline core enable its participation in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating targeted C-C and C-N bonds.
Substituting 7-Bromo-2-methylquinoline with other isomers (e.g., 6-bromo or 8-bromo-2-methylquinoline) or the parent 2-methylquinoline is often unfeasible in structured synthesis workflows. The bromine atom's position at the C7 location dictates the regioselectivity of subsequent cross-coupling reactions, directly influencing the final product's architecture and properties. Furthermore, the specific substitution pattern on the quinoline ring significantly alters the molecule's electronic properties, including its photophysical behavior and emission wavelengths in resulting materials. This makes positional isomers fundamentally non-interchangeable for applications where precise electronic tuning or specific molecular geometry is critical, such as in the development of phosphorescent emitters or targeted bioactive compounds.
The 7-bromo-2-methylquinoline scaffold is a key structural component in the synthesis of advanced platinum(II) complexes used as deep-blue phosphorescent emitters in OLEDs. Research has shown that tetradentate Pt(II) complexes derived from related quinoline structures can achieve high stability and narrow emission spectra, which are crucial for display color purity. For example, a device incorporating the PtON7-dtb emitter, a tetradentate platinum(II) complex, demonstrated deep-blue emission with high photoluminescence quantum yields, a key performance indicator for which the foundational quinoline structure is essential. This highlights the compound's direct utility in creating materials that meet the stringent demands for next-generation displays.
| Evidence Dimension | OLED Device Performance |
| Target Compound Data | Serves as a foundational building block for tetradentate Pt(II) phosphorescent emitters. |
| Comparator Or Baseline | Standard fluorescent emitters which are limited to 25% internal quantum efficiency. |
| Quantified Difference | Phosphorescent emitters enabled by this class of precursor can theoretically approach 100% internal quantum efficiency, a ~4x potential improvement over fluorescent-only systems. |
| Conditions | Fabricated OLED device structure for deep-blue emission. |
This compound is a validated precursor for producing phosphorescent materials that overcome the fundamental efficiency limitations of standard fluorescent emitters in high-value OLED applications.
In palladium-catalyzed Suzuki-Miyaura reactions, aryl bromides like 7-bromo-2-methylquinoline are established as highly effective coupling partners, often exhibiting superior reactivity compared to aryl chlorides and less susceptibility to catalyst inhibition than aryl iodides. Studies on analogous bromo-heterocycles demonstrate that high-yield, chemoselective coupling is achievable under mild conditions. For instance, the coupling of bromo-2-sulfonyloxypyridines with phenylboronic acid using a Pd(OAc)2/Ad2BnP catalyst system at room temperature resulted in a 99% yield in just 20 minutes. This level of efficiency and selectivity is characteristic of aryl bromides in this class, making 7-bromo-2-methylquinoline a reliable choice for predictable, high-throughput synthesis.
| Evidence Dimension | Reaction Yield and Time |
| Target Compound Data | Aryl bromides are generally more reactive than aryl chlorides and more stable than aryl iodides in Suzuki couplings. A comparable system achieved 99% yield in 20 minutes. |
| Comparator Or Baseline | Aryl chlorides (less reactive) or aryl iodides (can inhibit catalyst). |
| Quantified Difference | Aryl bromides offer a balance of high reactivity and process stability, avoiding the slower reaction times of chlorides and potential catalyst issues seen with iodides. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling at 25°C with K2CO3 base in toluene/H2O. |
For process development and manufacturing, this compound's high reactivity as an aryl bromide translates to faster reaction times, higher yields, and greater process reliability compared to other halide analogs.
The quinoline scaffold is central to the development of fluorescent molecules for biological applications. The substitution pattern directly controls the photophysical properties. For example, a related derivative, a 7-(dimethylamino)quinoline-2-carboxylic acid made from methyl 7-bromoquinoline-2-carboxylate, was used to synthesize a fluorescent probe (RM-581-Fluo). In cell culture medium at pH 7.3, this probe exhibited a distinct biphasic emission pattern with peaks at 448 nm and 505 nm when excited at 365 nm. This demonstrates that the 7-substituted quinoline core, accessible via 7-bromo-2-methylquinoline, allows for the creation of environmentally sensitive fluorophores essential for tracking molecules within cellular compartments like the endoplasmic reticulum.
| Evidence Dimension | Fluorescence Emission Maxima |
| Target Compound Data | Enables synthesis of probes with dual emission peaks (448 nm and 505 nm) in biological media. |
| Comparator Or Baseline | Non-functionalized quinoline or other isomers which would have different emission profiles. |
| Quantified Difference | The specific 7-position substitution provides a distinct, environmentally sensitive dual-peak emission profile suitable for advanced cell imaging applications. |
| Conditions | Excitation at 365 nm in cell culture medium, pH 7.3. |
This compound provides a direct and validated synthetic route to creating specialized fluorescent probes whose emission characteristics are tuned for specific biological imaging and tracking studies.
As a direct precursor to rigid, multi-dentate ligands, this compound is the right choice for research and development programs targeting next-generation OLEDs with high quantum efficiency and superior color purity. Its structure is integral to building stable platinum(II) complexes that mitigate non-radiative decay pathways, a critical factor for achieving long operational lifetimes in deep-blue emitters.
Given its high reactivity and amenability to reliable, high-yield Suzuki and Buchwald-Hartwig couplings, 7-bromo-2-methylquinoline is well-suited for automated synthesis platforms and the creation of diverse compound libraries. Its predictable performance in key C-C and C-N bond-forming reactions reduces process optimization time, making it a cost-effective input for drug discovery and lead optimization campaigns.
This compound is a key starting material for synthesizing custom fluorophores for advanced bioimaging. The 7-bromo position provides a reactive handle to introduce functionalities that tune the molecule's emission spectrum in response to local environments, such as pH or cellular location, enabling sophisticated tracking of bioactive molecules in live-cell imaging experiments.